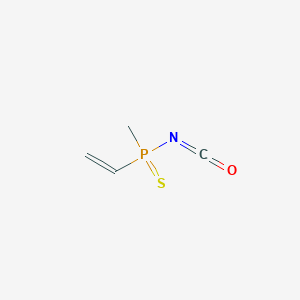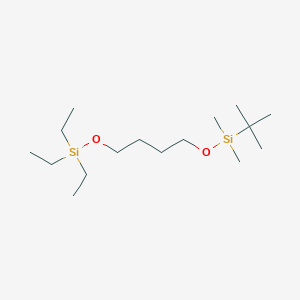
4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl-: is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms and two oxygen atoms within its molecular structure, which contributes to its unique chemical properties. This compound is often used in various scientific research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- typically involves the reaction of organosilicon compounds with appropriate reagents under controlled conditions. One common method includes the reaction of diethylsilane with a suitable diol in the presence of a catalyst to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced catalytic systems to ensure high yield and purity. The process is typically carried out in specialized reactors that allow precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, palladium, and other transition metals.
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted silanes and siloxanes.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organosilicon compounds. It is also used in the study of silicon-oxygen bond formation and reactivity.
Biology: In biological research, the compound is used to study the interactions between silicon-containing compounds and biological molecules. It is also used in the development of silicon-based biomaterials.
Industry: In the industrial sector, the compound is used in the production of silicone-based materials, coatings, and adhesives. It is also used as a crosslinking agent in the manufacture of polymers.
Mecanismo De Acción
The mechanism by which 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- exerts its effects involves the interaction of its silicon and oxygen atoms with various molecular targets. The silicon-oxygen bonds in the compound are highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of new compounds with unique properties, making it valuable in both research and industrial applications.
Comparación Con Compuestos Similares
- 3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane
- 2,2,3,3,10,10,11,11-Octamethyl-4,9-dioxa-3,10-disiladodecane
Comparison: Compared to similar compounds, 4,9-Dioxa-3,10-disiladodecane, 3,3-diethyl-10,10,11,11-tetramethyl- is unique due to its specific arrangement of silicon and oxygen atoms, as well as the presence of diethyl and tetramethyl groups. These structural differences contribute to its distinct reactivity and stability, making it suitable for a wider range of applications in scientific research and industry.
Propiedades
Número CAS |
117785-64-5 |
|---|---|
Fórmula molecular |
C16H38O2Si2 |
Peso molecular |
318.64 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(4-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-9-20(10-2,11-3)18-15-13-12-14-17-19(7,8)16(4,5)6/h9-15H2,1-8H3 |
Clave InChI |
KXMORICNOXBTDL-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCCCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


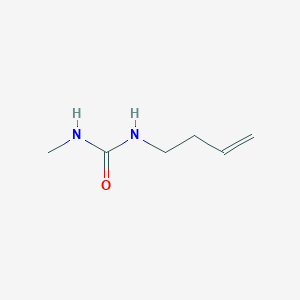
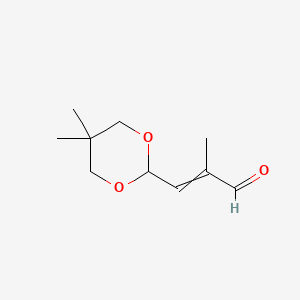
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)

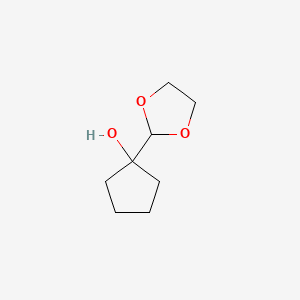
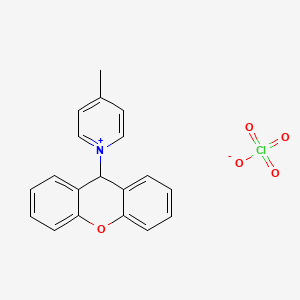

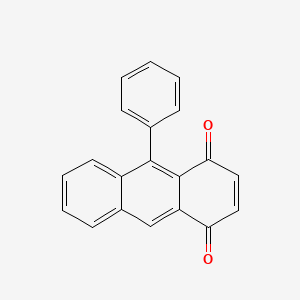

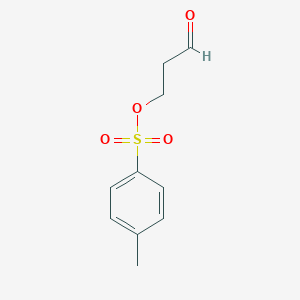
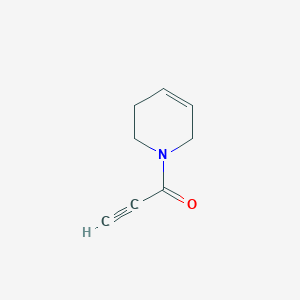
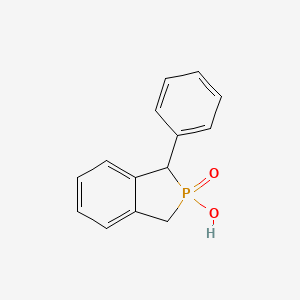
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)
